1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
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Overview
Description
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes a pyrrolo[3,2-b]pyridine core, a phenylsulfonyl group, and a piperidinylmethyl substituent. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[3,2-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base. The final step involves the attachment of the piperidinylmethyl group through nucleophilic substitution reactions, using piperidine derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: This compound shares a similar pyrrolo[2,3-b]pyridine core but differs in the substituents attached to the core structure.
Pyrazolo[3,4-b]pyridin-6-one derivatives: These compounds have a similar heterocyclic framework but with different functional groups and substitution patterns.
Uniqueness
1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is unique due to its specific combination of functional groups and structural features. The presence of the phenylsulfonyl and piperidinylmethyl groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
651024-48-5 |
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Molecular Formula |
C19H21N3O3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(piperidin-3-ylmethyl)pyrrolo[3,2-b]pyridin-6-ol |
InChI |
InChI=1S/C19H21N3O3S/c23-15-9-17-19(21-11-15)18(26(24,25)16-6-2-1-3-7-16)13-22(17)12-14-5-4-8-20-10-14/h1-3,6-7,9,11,13-14,20,23H,4-5,8,10,12H2 |
InChI Key |
HBAGAHQSTHPOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C3=C2C=C(C=N3)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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